molecular formula C17H17N3O3 B6097972 5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide

5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide

Cat. No. B6097972
M. Wt: 311.33 g/mol
InChI Key: CTQVKBGOTNGWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide, also known as PPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPMP is a pyrrolidinecarboxamide derivative, which has shown promising results in various biological studies.

Mechanism of Action

5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide inhibits the activity of glycosphingolipid synthase, which leads to the accumulation of ceramide. Ceramide is a bioactive lipid that can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of sphingosine kinase, which is involved in the synthesis of sphingosine-1-phosphate. Sphingosine-1-phosphate is a bioactive lipid that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the growth of tumors in animal models. This compound has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. It also has anti-angiogenic properties and can inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been shown to have low toxicity and can be administered orally. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness.

Future Directions

5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide has shown promising results in various biological studies, and there are several future directions for its research. One direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, the development of more potent and selective inhibitors of glycosphingolipid synthase could lead to the discovery of new therapeutic agents.

Synthesis Methods

5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide can be synthesized by using a three-step procedure. The first step involves the synthesis of 2-phenoxy-3-pyridinylmethanol, which is then reacted with pyrrolidine-3-carboxylic acid to form the intermediate compound. In the final step, the intermediate compound is reacted with oxalyl chloride to obtain this compound.

Scientific Research Applications

5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of glycosphingolipid synthase, which is involved in the synthesis of various glycosphingolipids. This inhibition can lead to the accumulation of ceramide, which is known to induce apoptosis in cancer cells.

properties

IUPAC Name

5-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-15-9-13(11-19-15)16(22)20-10-12-5-4-8-18-17(12)23-14-6-2-1-3-7-14/h1-8,13H,9-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQVKBGOTNGWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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